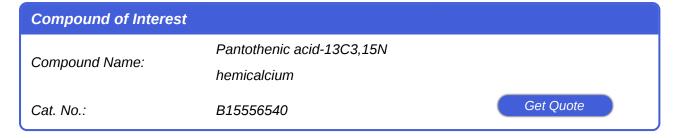


Application Notes & Protocols: Quantitative Analysis of Pantothenic Acid using ¹³C₃, ¹⁵N-Labeling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid (Vitamin B5) is a crucial nutrient, serving as the precursor for the synthesis of coenzyme A (CoA). Accurate quantification of pantothenic acid in various biological matrices and food products is vital for nutritional assessment, clinical diagnostics, and drug development. The stable isotope dilution assay (SIDA) coupled with liquid chromatographytandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its precise and unequivocal determination.[1][2][3] This method utilizes a stable isotope-labeled internal standard, such as [13C3,15N]-pantothenic acid, to ensure high accuracy and overcome matrix effects.[1][2][3][4][5]

This document provides detailed protocols for the quantitative analysis of both free and total pantothenic acid in food matrices and human plasma, leveraging the [$^{13}C_3$, ^{15}N]-pantothenic acid internal standard.

Principle of the Method

The methodology is founded on the principle of stable isotope dilution. A known quantity of [13C3,15N]-pantothenic acid is introduced to the sample at the initial stage of preparation.[1][2]

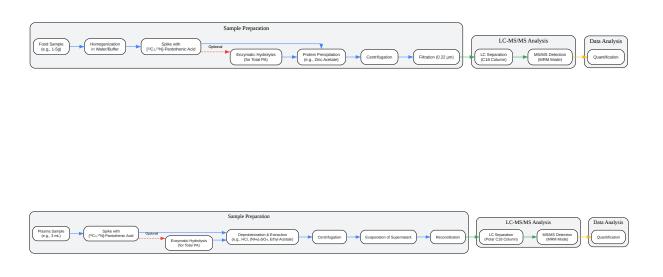


This labeled internal standard is chemically identical to the endogenous pantothenic acid and experiences the same extraction, derivatization (if any), and ionization efficiencies. By measuring the ratio of the analyte to the internal standard using LC-MS/MS, precise quantification can be achieved, irrespective of sample losses during preparation. For the analysis of total pantothenic acid, an enzymatic hydrolysis step is incorporated to liberate the vitamin from its conjugated forms, such as in coenzyme A.[1][3][6]

I. Analysis of Pantothenic Acid in Food Matrices

This protocol is applicable to a variety of food samples, including milk powder, cereals, and beverages.[7][8][9]

Experimental Workflow



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